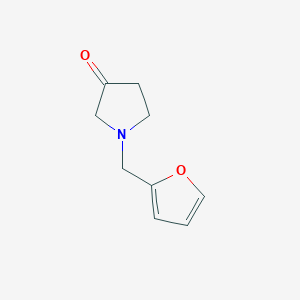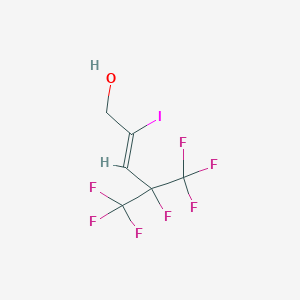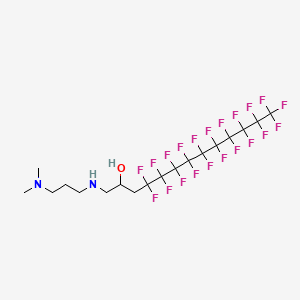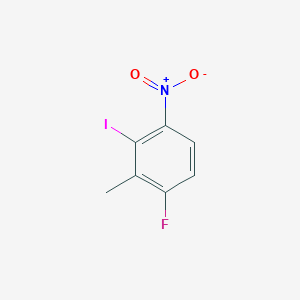
2,5-Dichloro-3,6-difluoroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3,6-difluoroiodobenzene is an organic compound with the molecular formula C6HCl2F2I and a molecular weight of 308.88 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and research applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct iodination of 2,5-dichloro-3,6-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) chloride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-3,6-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form different products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation with DDQ can produce quinone derivatives .
Aplicaciones Científicas De Investigación
2,5-Dichloro-3,6-difluoroiodobenzene is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential use in pharmaceuticals due to its unique halogenation pattern.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,5-Dichloro-3,6-difluoroiodobenzene exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogens on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction and application. For instance, in oxidation reactions, the compound can form reactive intermediates that facilitate the formation of new bonds .
Comparación Con Compuestos Similares
2,4-Difluoroiodobenzene: Similar in structure but lacks chlorine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another halogenated aromatic compound with different functional groups.
Uniqueness: 2,5-Dichloro-3,6-difluoroiodobenzene is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it valuable in specialized chemical syntheses and research applications.
Propiedades
Número CAS |
1263376-34-6 |
|---|---|
Fórmula molecular |
C6HCl2F2I |
Peso molecular |
308.88 g/mol |
Nombre IUPAC |
1,4-dichloro-2,5-difluoro-3-iodobenzene |
InChI |
InChI=1S/C6HCl2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |
Clave InChI |
QOMOAVNTDDZUEM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)F)I)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


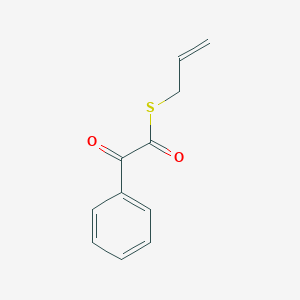

![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
![Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B12844087.png)
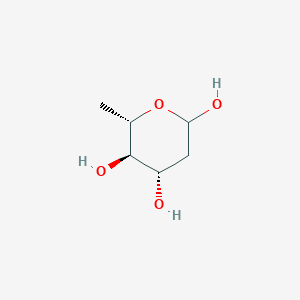
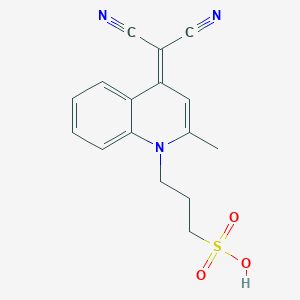
![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)

